Biotin-PEG12-hydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

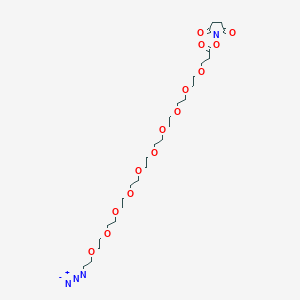

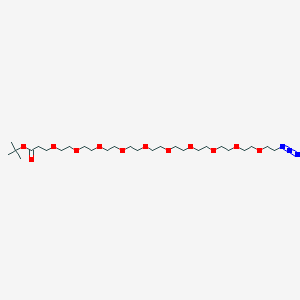

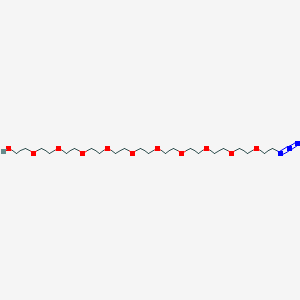

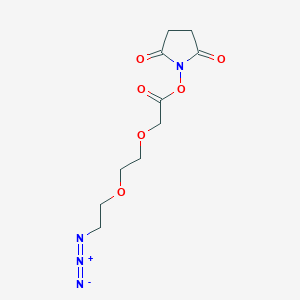

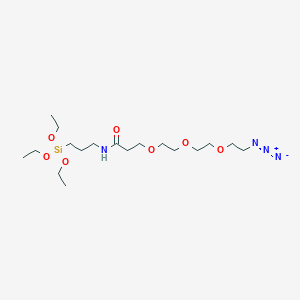

Biotin-PEG12-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins, carbohydrate-containing compounds that have oxidizable sugars or aldehydes. Hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

科学的研究の応用

Biofunctionalization and Biomedical Applications

Biotin-PEG12-hydrazide has been utilized in biofunctionalization, particularly in the creation of fluorescent-magnetic-bifunctional nanospheres. These nanospheres, through covalent coupling with IgG, avidin, and biotin, can be used in a variety of biomedical applications, including the visual sorting and manipulation of apoptotic cells (Wang et al., 2005).

Bioconjugation for Polymer and Protein Recognition

Hydrazide-containing copolymers, such as poly(poly(ethylene glycol) methacrylate-co-methacryoyl hydrazide), have been used as reactive scaffolds for bioconjugations. This enables the preparation of polymers for protein recognition, with applications in areas like glucose recognition and biotinylated copolymer preparation (Wang et al., 2014).

Nonradioactive Hybridization Probes

A novel chemical method using biotin hydrazide introduces biotin into nucleic acids, creating non-isotopic hybridization probes. This method is significant for its simplicity and versatility, as it can also use other low- and high-molecular-weight hydrazides as reporter groups (Reisfeld et al., 1987).

Fluorescent Unnatural Streptavidin and Biotin Sensing

A molecular biosensing system for biotin detection combines fluorescent unnatural streptavidin with biotin-(AC5)2-hydrazide. This system can enhance fluorescence in a concentration-dependent manner, offering a novel approach for biotin sensing (Zhu & Shinohara, 2014).

Biotinylation of Antibodies via Sugar Moieties

The use of hydrazide derivatives of biotin, including biotin hydrazide, allows for specific biotinylation of sugar moieties in antibodies. This method is essential for avidin-biotin technology applications in detection, quantification, or purification systems (O'Shannessy, 1990).

Universal Biotin-PEG Gold Nanoparticle Probes

Biotin-PEG gold nanoparticle probes offer a universal construct for the simultaneous detection of protein and nucleic acid targets. These probes have implications in clinical diagnosis and disease management, enabling high-sensitivity assays for multiple classes of biomarkers (Scott et al., 2017).

Cleavable Biotin Tagging for Protein Carbonylation

A cleavable biotin tagging reagent has been developed to enrich and identify carbonylation sites in proteins. This approach is instrumental in proteomic analyses of protein carbonylation, offering a viable alternative to standard biotin hydrazide reagents (Coffey & Gronert, 2015).

Intracellular Drug Delivery Using Micelles

Biotin-conjugated polymers have been synthesized for intracellular drug carriers. These polymers, incorporating biotin as a cell-penetrating ligand, have been used in pH-sensitive drug delivery systems for cancer treatment (Lee et al., 2015).

"SMART" Drug Delivery Systems

Biotin-PEG and PEG-phosphatidylethanolamine have been used to develop targeted, pH-responsive nanocarriers for drug delivery. These systems have applications in targeting specific cells or organs and responding to environmental stimuli like pH changes in tumors (Sawant et al., 2006).

Direct Incorporation of Biotin into DNA

Biotin hydrazide has been used to label cytidine residues in DNA, a method valuable for biotinylating nucleic acids in a one-step transamination reaction. This approach has potential applications in genetic research and molecular biology (Wilchek et al., 1990).

Membrane Sialoglycolipids in Lymphocyte Stimulation

Biotin hydrazide was used to attach to aldehyde groups in oxidized gangliosides, showing that gangliosides might be involved in lymphocyte stimulation. This research contributes to our understanding of cellular communication and immune response (Spiegel & Wilchek, 1981).

特性

分子式 |

C37H71N5O15S |

|---|---|

分子量 |

858.06 |

IUPAC名 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1 |

InChIキー |

SALYVOZTJSDBLB-UEMWQVMZSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Biotin-PEG12-hydrazide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。